Senfolomycin A

stereochemistry NMR chromatography

Senfolomycin A is a stereoisomer of paulomycin E, sharing identical molecular composition and MS fragmentation but differing in OCH₃ stereochemistry on the sugar moiety. This compound serves as a critical probe for studying stereochemistry-activity relationships and developing chiral separation methods. Ensure high-purity, well-characterized material for antibiotic resistance and SAR research.

Molecular Formula C29H36N2O16S
Molecular Weight 700.7 g/mol
CAS No. 11017-36-0
Cat. No. B082694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenfolomycin A
CAS11017-36-0
Synonymssenfolomycin A
Molecular FormulaC29H36N2O16S
Molecular Weight700.7 g/mol
Structural Identifiers
SMILESCC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(=O)C)O)OC)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S
InChIInChI=1S/C29H36N2O16S/c1-6-14(31-10-48)27(39)47-22-16(9-43-13(4)33)45-25(28(40)8-15(34)20(30)19(24(28)36)26(37)38)21(35)23(22)46-18-7-17(42-5)29(41,11(2)32)12(3)44-18/h6,12,16-18,21-23,25,30,35-36,40-41H,7-9H2,1-5H3,(H,37,38)/b14-6-,30-20?
InChIKeyYASNRWMRDSCJIV-HHIRRDRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Senfolomycin A (CAS 11017-36-0): A Unique Glycosylated Antibiotic for Resistant Gram-Positive Infection Research


Senfolomycin A is a glycosylated antibiotic of the senfolomycin/paulomycin class, produced by fermentation of Streptomyces species including S. paulus and S. albus [1][2]. It is characterized by a paulic acid core, a paulomycose sugar moiety, and a terminal isothiocyanate functional group [3]. The compound exhibits notable activity against Gram-positive bacteria and mycobacteria, including strains resistant to multiple clinically used antibiotics .

Why In-Class Analogs Like Paulomycin E Cannot Be Assumed Equivalent to Senfolomycin A


While senfolomycin A shares extensive structural and biological similarity with paulomycin E—including identical molecular composition and MS fragmentation patterns—NMR analysis reveals they are distinct stereoisomers, differing in the stereochemistry of the OCH3 group within their sugar moieties [1][2]. This stereochemical divergence mandates distinct chromatographic separation (HPLC/TLC) and implies potential differences in biological target engagement, physicochemical stability, and downstream in vivo behavior [1][3]. Consequently, generic substitution without stereochemical verification and orthogonal analytical confirmation introduces unacceptable variability in critical research applications.

Quantitative Differential Evidence for Senfolomycin A Against Comparators


Stereochemical Distinction from Paulomycin E: A Defined Isomeric Difference

Senfolomycin A is a stereoisomer of paulomycin E, distinguished exclusively by the stereochemistry of the OCH3 group in the sugar moiety, as confirmed by NMR spectroscopy [1]. This defined difference enables their complete separation by HPLC and TLC [1].

stereochemistry NMR chromatography

Activity Against Antibiotic-Resistant S. aureus: A Phenotypic Differentiator

Senfolomycin A is reported to be active against strains of Staphylococcus aureus that are resistant to penicillin, streptomycin, neomycin, and macrolide antibiotics . While quantitative MIC data against specific comparator compounds are not available in the public domain for direct comparison, this activity profile against multi-drug resistant strains is a key feature that distinguishes its potential utility from narrow-spectrum analogs. It also shows a weaker effect on Gram-negative bacteria .

antibacterial MRSA resistance

Predicted Human Oral Bioavailability: A Potential Differentiation in DMPK

In silico predictions using the StreptomeDB model classify Senfolomycin A as having low human oral bioavailability (20% non-bioavailable) and poor intestinal absorption [1]. This is a critical parameter for early-stage hit triaging. The predicted plasma protein binding is 17.76% and the volume of distribution is 0.48 L/kg [1].

ADMET bioavailability drug-likeness

LogP and Lipinski Violations: Defining Physicochemical Space

Senfolomycin A has a predicted LogP of -0.93 and violates Lipinski's Rule of Five based on multiple parameters (HBD > 5, HBA > 18, MW ≥ 500) [1]. These physicochemical properties indicate limited passive membrane permeability, aligning with its predicted low oral bioavailability.

physicochemical properties LogP Lipinski

Optimal Scientific and Industrial Application Scenarios for Senfolomycin A (CAS 11017-36-0)


Investigating Stereochemistry-Dependent Antibiotic Activity in the Paulomycin Class

Senfolomycin A is the ideal candidate for structure-activity relationship (SAR) studies exploring the impact of sugar moiety stereochemistry on antibacterial potency and spectrum. The confirmed OCH3 stereochemical difference from paulomycin E provides a precise molecular handle for comparative analyses, as demonstrated by NMR [1].

Probing Mechanisms of Resistance to Multiple Antibiotic Classes

The reported activity of senfolomycin A against S. aureus strains resistant to penicillin, streptomycin, neomycin, and macrolides makes it a valuable probe for studying cross-resistance mechanisms and identifying novel targets in multi-drug resistant Gram-positive pathogens [1].

Development and Validation of Chiral Separation Methods

Given the close structural relationship to paulomycin E, which necessitates separation by HPLC and TLC [1], senfolomycin A serves as a challenging and relevant test analyte for developing and validating advanced chiral separation methods for complex natural product isomers.

Physicochemical Profiling in Drug Discovery Screening Cascades

With its predicted low oral bioavailability (20% non-bioavailable) and violation of Lipinski's Rule of Five [1], senfolomycin A provides a valuable reference compound for assessing the predictive power of in silico ADMET models and for calibrating high-throughput physicochemical assays for natural product libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senfolomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.